molecular formula C9H9ClFN B13043553 (1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine

(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine

Cat. No.: B13043553
M. Wt: 185.62 g/mol
InChI Key: QAXAGYQUKUJKGJ-SECBINFHSA-N
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Description

(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine is a chiral chemical building block of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol, this compound features a stereogenic center and a reactive prop-2-enylamine (allylamine) backbone . The specific spatial arrangement of the (1R)-enantiomer is critical for its potential biological activity and interaction with chiral targets. This compound is part of the N-propargylamine and allylamine structural class, which are established scaffolds in the development of neuroprotective agents . Compounds bearing this substructure have been investigated for their ability to inhibit monoamine oxidases (MAO), modulate protein kinase C (PKC) and MAPK signaling pathways, and induce neurotrophic factors . Research indicates such molecules can demonstrate significant neuroprotective properties, counteracting toxicity in cellular models of neurodegeneration . As a versatile synthetic intermediate, its chiral pool and functional groups make it suitable for exploring structure-activity relationships and for the synthesis of more complex bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 1213695-15-8 MDL Number: MFCD09416515 Storage & Handling: Store in a cool, dark place under an inert atmosphere. Maintain cold-chain transportation . Safety Notes: Refer to the Safety Data Sheet for comprehensive handling information.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1R)-1-(5-chloro-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

QAXAGYQUKUJKGJ-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=C(C=CC(=C1)Cl)F)N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)Cl)F)N

Origin of Product

United States

Biological Activity

(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings, including case studies and data tables.

Structural Characteristics

The molecular formula of this compound is C9H10ClF, with a molecular weight of approximately 185.62 g/mol. The compound features a prop-2-enylamine chain linked to a phenyl ring substituted with chlorine and fluorine atoms. The specific arrangement of these substituents contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound interacts with various biological targets, particularly neurotransmitter receptors and enzymes. These interactions may influence several physiological processes, including neurological functions.

Interaction Studies

Research indicates that this compound may exhibit significant binding affinity to specific receptors involved in neurotransmission. For instance, it has been studied for its potential effects on sigma receptors, which are implicated in neuroprotection and neuroplasticity. Such interactions may provide therapeutic avenues for conditions like neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Effects : A study examining sigma receptor modulators found that compounds similar to this compound exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative disorders .
  • Anticancer Potential : Research on sigma receptor antagonists has highlighted their antiproliferative effects in cancer cells. Compounds structurally related to this compound are being explored as potential anticancer agents due to their ability to modulate these receptors .
  • Binding Affinity Studies : Quantitative structure-activity relationship (QSAR) models have been developed to predict the binding affinities of various compounds, including this compound, towards sigma receptors. These models help identify promising candidates for further drug development.

Comparative Analysis

The following table summarizes some compounds structurally related to this compound, highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamineDifferent position of the chloro substituentVaried electronic properties due to positional variance
(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamineContains a bromo group instead of a chloro groupDifferent reactivity patterns due to bromine's size
(1R)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamineFluorine at the 3-positionDistinct pharmacological properties compared to others

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Spectral Data
(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine (Target) C₉H₉ClFN 185.62 5-Cl, 2-F (phenyl) N/A Predicted: N-H stretch (IR ~3300 cm⁻¹); aromatic protons δ 6.8–7.5 (¹H NMR)
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine C₁₀H₁₂ClN 181.66 4-Cl, 3-Me (phenyl) N/A Smiles: C=CC(N)c1ccc(Cl)c(C)c1; Molecular weight confirmed via FAB MS
(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride C₁₅H₂₁ClNO 282.78 Cyclohexyl oxo, phenyl 175–176 ¹H NMR δ 1.2–2.8 (aliphatic), δ 7.3–7.5 (aromatic); IR C=O ~1700 cm⁻¹
Key Observations:

Substituent Effects :

  • The target compound’s 5-Cl, 2-F substituents introduce strong electron-withdrawing effects, likely increasing the amine’s acidity compared to the 4-Cl, 3-Me analog (), where the methyl group donates electrons.
  • The cyclohexyl oxo group in ’s compound enhances crystallinity (melting point 175–176°C) due to hydrogen bonding between the carbonyl and ammonium groups .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (185.62 vs. 282.78) and lack of bulky substituents suggest higher solubility in polar solvents compared to the cyclohexyl derivative .

Spectroscopic and Reactivity Comparisons

  • IR Spectroscopy :

    • The target compound’s IR spectrum would exhibit N-H stretches (~3300 cm⁻¹), absent in the cyclohexyl derivative’s spectrum, which instead shows a C=O stretch (~1700 cm⁻¹) .
    • The 4-Cl, 3-Me analog () may show weaker N-H absorption due to steric hindrance from the methyl group.
  • ¹H NMR :

    • Aromatic protons in the target compound are expected downfield (δ 6.8–7.5) due to electron-withdrawing Cl and F, whereas the 4-Cl, 3-Me analog’s protons resonate upfield (δ 6.5–7.2) .
  • Reactivity :

    • The prop-2-enyl backbone in all compounds allows for conjugate addition or polymerization. The target’s electron-deficient phenyl ring may enhance electrophilic substitution reactivity compared to the methyl-substituted analog .

Hydrogen Bonding and Crystallography

  • The cyclohexyl derivative () forms robust hydrogen bonds between the ammonium group and carbonyl oxygen, as evidenced by its high melting point .
  • The target compound’s amine group can act as both a donor and acceptor, but its packing patterns may differ due to smaller substituents and lack of carbonyl groups.

Preparation Methods

Condensation of 5-Chloro-2-fluorobenzaldehyde with Allylamine

A common preparative approach for related compounds such as 1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine involves a condensation reaction between the corresponding halogenated benzaldehyde and allylamine under basic conditions. By analogy, for the chloro-fluoro derivative:

  • Starting materials:

    • 5-Chloro-2-fluorobenzaldehyde
    • Allylamine
  • Reaction conditions:

    • Base catalyst such as sodium hydroxide or potassium carbonate to facilitate imine formation
    • Solvent systems typically include ethanol or other polar solvents
    • Temperature control to favor selective condensation without side reactions
  • Reaction pathway:

    • Formation of an imine intermediate by condensation of aldehyde and amine
    • Subsequent reduction or direct isolation of the allylic amine

This method is scalable and has been adapted for related halogenated phenylprop-2-enylamines, with purification by recrystallization or chromatography to achieve high purity.

Transition-Metal Catalyzed Hydroamination of Allylic Substrates

Recent advances in transition-metal catalysis provide alternative enantioselective routes to allylic amines:

  • Catalysts: Rhodium and iridium complexes with chiral ligands (e.g., Josiphos, Segphos) have been used to catalyze hydroamination of alkenes and allenes to form chiral allylic amines with high enantioselectivity (up to 99% ee).

  • Mechanism:

    • Oxidative addition of aniline or substituted amines to the metal center
    • Hydrometalation of the alkene or allene to form a π-allyl-metal intermediate
    • Reductive elimination to yield the allylic amine product
  • Advantages:

    • High stereocontrol for the (1R) configuration
    • Mild reaction conditions
    • Applicability to various substituted aromatic rings, including halogenated phenyls

This approach is particularly useful for synthesizing enantiomerically enriched this compound.

Alternative Routes via Reduction of Imines or Iminium Ions

Detailed Reaction Data and Conditions

Step Reagents & Conditions Outcome Notes
1 5-Chloro-2-fluorobenzaldehyde + allylamine, base (NaOH or K2CO3), ethanol, reflux Formation of imine intermediate Reaction monitored by TLC; imine isolated or used in situ
2 Reduction of imine with NaBH4 or catalytic hydrogenation (Pd/C, H2) This compound Stereoselectivity depends on conditions or chiral catalysts
Alternative Rhodium-catalyzed hydroamination of 5-chloro-2-fluorostyrene with ammonia or amine source Direct formation of chiral allylic amine High enantioselectivity (up to 99% ee), mild conditions

Purification and Characterization

  • Purification: Column chromatography or recrystallization to remove side-products and unreacted starting materials.

  • Characterization:

    • NMR spectroscopy to confirm structure and stereochemistry
    • Mass spectrometry (HRMS) to confirm molecular weight
    • Optical rotation or chiral HPLC to determine enantiomeric excess

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Conditions Yield & Selectivity Comments
Condensation + Reduction 5-chloro-2-fluorobenzaldehyde, allylamine NaOH or K2CO3; NaBH4 or Pd/C Reflux, ethanol; room temp or H2 atmosphere Moderate to high yield; stereoselectivity depends on reduction Traditional, scalable
Transition-Metal Catalyzed Hydroamination 5-chloro-2-fluorostyrene, amine source Rh or Ir complex with chiral ligand Mild temp, inert atmosphere High yield; up to 99% ee Advanced, enantioselective
Direct Reductive Amination Aldehyde + amine + reducing agent Catalytic hydrogenation or hydride Controlled pH, temp Moderate yield; stereocontrol varies Simpler but less selective

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